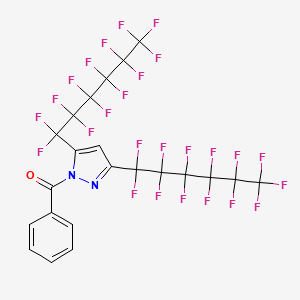

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

Descripción general

Descripción

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a synthetic organic compound with the molecular formula C22H6F26N2O and a molecular weight of 808.25 . This compound is characterized by the presence of a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups at the 3 and 5 positions. It is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The benzoyl group is then introduced via acylation, and the perfluorohexyl groups are added through nucleophilic substitution reactions .

the synthetic routes generally involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Aplicaciones Científicas De Investigación

Material Science Applications

The unique properties of 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole make it a candidate for applications in material science:

- Water and Oil Repellency : The fluorinated structure provides exceptional hydrophobicity, making it suitable for coatings that require water and oil resistance. This quality is particularly beneficial in the development of protective surfaces in various industrial applications.

- Thermal Stability : The pyrazole ring contributes to the compound's thermal stability, which is advantageous in high-temperature applications where material integrity is essential.

- Surface Modification : Research indicates that this compound can be used to modify surfaces to enhance their chemical resistance and reduce friction, which is valuable in fields such as aerospace and automotive engineering.

Biological and Pharmaceutical Research

This compound has shown potential in biological research, particularly in drug discovery:

Synthetic Chemistry Applications

In synthetic chemistry, this compound can serve as an important building block:

Mecanismo De Acción

The mechanism of action of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with molecular targets such as proteins and enzymes. The benzoyl group can form hydrogen bonds and other interactions with active sites, while the perfluorohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to changes in their function .

Comparación Con Compuestos Similares

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:

1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of perfluorohexyl groups, resulting in different chemical properties and reactivity.

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups confer different electronic and steric effects compared to perfluorohexyl groups.

1-Benzoyl-3,5-bis(perfluorooctyl)pyrazole: The longer perfluorooctyl chains provide increased hydrophobicity and different physical properties.

The uniqueness of this compound lies in its specific combination of a benzoyl group with perfluorohexyl substituents, which imparts distinct chemical and physical properties useful in various research applications .

Actividad Biológica

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a fluorinated pyrazole derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound features a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups. The electronegative fluorine atoms significantly influence the compound's interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and materials science.

- Molecular Formula : C22H6F26N2O

- Molecular Weight : 808.25 g/mol

- Structural Characteristics : The presence of perfluoroalkyl groups enhances hydrophobic interactions, while the benzoyl moiety facilitates hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The mechanism involves:

- Hydrophobic Interactions : The perfluorohexyl groups increase the compound's affinity for lipid membranes and hydrophobic pockets in proteins.

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

In Vitro Studies

In vitro assays have been employed to assess the compound's effects on various biological targets. For instance, compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in pathogenic processes:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | AChE | 0.046 |

| Benzamide Derivative | BACE1 | 0.57 |

While direct IC50 values for this compound are not yet established, its structural analogs suggest potential inhibitory activity against enzymes relevant to diseases such as Alzheimer's .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is used as a model compound in drug discovery efforts aimed at developing new therapeutics targeting specific biological pathways.

- Proteomics : The compound is utilized in studies examining protein interactions and functions due to its ability to modify protein behavior through binding interactions.

- Materials Science : Its unique properties make it suitable for developing advanced materials and coatings that require chemical stability and hydrophobic characteristics .

Case Studies and Research Findings

Several studies highlight the potential applications and biological activities of pyrazole derivatives:

- Antimicrobial Activity Study : A comparative study on various pyrazole compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The findings indicated that modifications in the pyrazole structure could enhance activity against resistant strains .

- Enzymatic Inhibition Studies : Research into similar compounds has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For pyrazole derivatives, a common approach is to react perfluorohexyl-substituted hydrazines with benzoyl-containing diketones under controlled anhydrous conditions. Optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity. Post-synthesis purification often employs column chromatography with fluorinated stationary phases to separate perfluoroalkyl byproducts .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify perfluorohexyl group integration and benzoyl proton environments.

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-FTMS to confirm molecular ion peaks and isotopic patterns .

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles to validate the pyrazole core geometry, as demonstrated for analogous benzoyl-pyrazole derivatives .

Q. What analytical methods are suitable for assessing the compound’s purity and stability under varying conditions?

- Methodological Answer : Purity can be quantified via HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column. Stability studies should employ thermogravimetric analysis (TGA) and accelerated degradation experiments (e.g., exposure to light, humidity, or oxidative agents) monitored by FTIR to detect functional group decomposition .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous systems for biological assays?

- Methodological Answer : The compound’s hydrophobicity due to perfluorohexyl groups necessitates the use of co-solvents (e.g., DMSO or cyclodextrin-based formulations). Advanced approaches include:

- Membrane Emulsification : Utilize fluorophilic surfactants to create stable nanoemulsions .

- Factorial Design : Systematically test solvent mixtures and pH levels to identify conditions that balance solubility and bioactivity retention .

Q. How should contradictions in biological activity data (e.g., inconsistent IC50 values across studies) be resolved?

- Methodological Answer : Contradictions often arise from methodological variability. To resolve them:

- Standardize Assays : Adopt uniform protocols for cell lines, incubation times, and controls.

- Theoretical Alignment : Link results to a mechanistic framework (e.g., ligand-receptor binding kinetics) to contextualize outliers. For example, fluorophilic interactions may dominate in lipid-rich environments, altering bioavailability .

Q. What strategies are recommended for integrating this compound into catalytic or material science applications?

- Methodological Answer :

- Surface Functionalization : Leverage perfluorohexyl groups to anchor the compound onto fluoropolymer matrices for heterogeneous catalysis.

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and guide experimental design for optoelectronic applications .

Q. How can researchers design experiments to explore the environmental impact of perfluorohexyl groups in this compound?

- Methodological Answer :

- Ecotoxicity Assays : Conduct microcosm studies with soil/water systems to assess bioaccumulation and degradation pathways.

- Lifecycle Analysis (LCA) : Model the compound’s persistence using OECD 307 guidelines, focusing on hydrolytic and photolytic stability .

Q. Methodological Rigor and Theoretical Frameworks

Q. What theoretical frameworks are critical for interpreting this compound’s supramolecular behavior?

- Methodological Answer :

- Fluorophobic Effect : Explain self-assembly tendencies via fluorine-avoidance interactions in polar solvents.

- Crystal Engineering : Apply Hirshfeld surface analysis to predict packing motifs and polymorphism, as seen in related pyrazole derivatives .

Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., binding affinities)?

- Methodological Answer :

Propiedades

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGQAQYTYRSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371063 | |

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-10-0 | |

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.